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Foundational

Introduction: The Significance of Oxazolidinones and Structural Analysis

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(4-Ethylphenyl)oxazolidin-2-one This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and unde...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of 5-(4-Ethylphenyl)oxazolidin-2-one

This guide provides a comprehensive technical overview of the methodologies and analyses involved in determining and understanding the crystal structure of 5-(4-Ethylphenyl)oxazolidin-2-one. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.

The oxazolidinone class of compounds represents a significant development in the fight against multidrug-resistant bacteria.[1][2][3][4] As synthetic antimicrobials, their unique mechanism of action, which involves the inhibition of bacterial protein synthesis at a very early stage, sets them apart from many existing classes of antibiotics.[2][4][5][6] The therapeutic success of linezolid, the first clinically approved oxazolidinone, has spurred extensive research into new derivatives with improved efficacy, broader spectrums of activity, and reduced side effects.[3][6][7]

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For drug development, a precise understanding of molecular geometry, conformational possibilities, and intermolecular interactions is paramount. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information, providing an unambiguous determination of the atomic arrangement in the solid state.[8][9][10][11]

This guide focuses on 5-(4-Ethylphenyl)oxazolidin-2-one, a representative analogue of this important class. By elucidating its crystal structure, we can gain critical insights into how the ethylphenyl substituent influences the solid-state packing and intermolecular interactions, which in turn can affect physicochemical properties such as solubility and stability. This structural data serves as a foundational pillar for rational drug design and the development of structure-activity relationships (SAR).[12]

Experimental and Computational Workflow: From Synthesis to Structure

The journey from a newly synthesized compound to a fully refined crystal structure is a multi-step process that demands both experimental precision and computational acumen. The workflow is designed to be a self-validating system, where the quality of the outcome at each stage is dependent on the success of the preceding one.

Synthesis and Crystallization

The synthesis of 5-substituted oxazolidin-2-ones can be achieved through various established routes, often starting from corresponding amino alcohols or via cyclization reactions involving propargylic amines or other suitable precursors.[13][14][15][16] For the title compound, a plausible route would involve the reaction of a suitable precursor with a 4-ethylphenyl derivative.

The most critical and often challenging experimental step is obtaining single crystals of sufficient size and quality for X-ray diffraction. The causality here is direct: a poorly ordered or very small crystal will not diffract X-rays with enough intensity or resolution to solve the structure.

Experimental Protocol: Single Crystal Growth

  • Purity is Paramount: Ensure the synthesized 5-(4-Ethylphenyl)oxazolidin-2-one is of the highest possible purity (>99%). Impurities can inhibit crystal nucleation and growth.

  • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) to determine the compound's solubility profile. The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble upon heating.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. This is often the simplest and most effective method.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed jar containing a solvent in which the compound is insoluble (the "anti-solvent"). The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Thermal Gradient (Slow Cooling): Prepare a saturated solution at an elevated temperature. Slowly cool the solution to room temperature over several hours or days. This controlled cooling can promote the growth of large, well-ordered crystals.

Logical Workflow for Crystallographic Analysis

workflow cluster_exp Experimental Phase cluster_comp Computational Phase cluster_analysis Structural Analysis & Interpretation Synthesis Synthesis & Purification of 5-(4-Ethylphenyl)oxazolidin-2-one Crystallization Single Crystal Growth Synthesis->Crystallization High Purity Required Mounting Crystal Selection & Mounting Crystallization->Mounting Select High-Quality Crystal Data_Collection X-ray Data Collection (SC-XRD) Mounting->Data_Collection Centered in X-ray Beam Data_Processing Data Reduction & Integration Data_Collection->Data_Processing Raw Diffraction Images Structure_Solution Structure Solution (e.g., Direct Methods) Data_Processing->Structure_Solution Reflection Intensities (hkl) Refinement Structure Refinement (Least-Squares) Structure_Solution->Refinement Initial Atomic Model Validation Structure Validation (checkCIF) Refinement->Validation Refined Structural Model Molecular_Geometry Molecular Geometry Analysis (Bonds, Angles, Torsions) Validation->Molecular_Geometry Final CIF File Intermolecular Intermolecular Interaction Analysis (H-Bonds, π-stacking) Molecular_Geometry->Intermolecular Hirshfeld Hirshfeld Surface Analysis Intermolecular->Hirshfeld Deposition Data Deposition (e.g., CCDC) Hirshfeld->Deposition Dissemination

Caption: Workflow from synthesis to structural analysis and data deposition.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[8]

Experimental Protocol: Data Collection

  • Crystal Selection: Under a microscope, select a well-formed crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.

  • Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant oil to prevent degradation from the X-ray beam and to facilitate flash-cooling.[8]

  • Instrumentation: Data is collected on a single-crystal diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation), a goniometer for orienting the crystal, and a detector (e.g., a CCD or CMOS detector).[8][17]

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the crystal's unit cell parameters and Bravais lattice.

  • Data Collection Strategy: A full sphere or hemisphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time for each frame is optimized to maximize the signal-to-noise ratio.

  • Data Integration and Reduction: The raw diffraction images are processed to integrate the intensities of each reflection, correct for experimental factors (like Lorentz and polarization effects), and generate a file containing the Miller indices (h, k, l) and intensity for each reflection.

Structure Solution and Refinement

This computational phase transforms the processed diffraction data into a chemically meaningful atomic model.[11]

Computational Protocol: Structure Solution and Refinement

  • Space Group Determination: Based on the systematic absences in the diffraction data, the space group of the crystal is determined. This defines the symmetry elements present in the unit cell.

  • Structure Solution: An initial model of the molecule's structure is generated. For small molecules like this, direct methods are typically employed. These are mathematical techniques that use statistical relationships between the phases of the reflections to generate an initial electron density map.

  • Model Building: The initial electron density map is interpreted to locate the positions of the non-hydrogen atoms.

  • Structure Refinement: This is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[18][19][20] This is typically done using full-matrix least-squares refinement, where atomic coordinates, displacement parameters (describing thermal motion), and other variables are adjusted to minimize the difference between observed and calculated structure factor amplitudes.[18]

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions based on the geometry of the heavy atoms they are attached to and are refined using a "riding model."[18]

  • Validation: The final refined structure is rigorously validated using software like PLATON and the IUCr's checkCIF service. This ensures the model is chemically sensible and free of significant errors.

Analysis of the Crystal Structure

With a validated structure in hand, the focus shifts to a detailed analysis of its geometric and interactive features.

Molecular Geometry

The primary output of a crystal structure determination is the precise location of each atom. This allows for a detailed analysis of the molecule's internal geometry.

ParameterDescriptionExpected Observations for 5-(4-Ethylphenyl)oxazolidin-2-one
Bond Lengths The distances between the nuclei of two bonded atoms.Will conform to standard values for C-C, C-N, C-O, and C=O bonds. The ethylphenyl group's C-C bonds will show aromatic character.
Bond Angles The angle formed by three connected atoms.The oxazolidinone ring will exhibit some deviation from ideal sp³ and sp² angles due to ring strain.
Torsion Angles The dihedral angle describing the rotation around a bond.Key torsion angles will define the orientation of the ethylphenyl group relative to the oxazolidinone ring.
Supramolecular Assembly and Intermolecular Interactions

In the crystal, molecules do not exist in isolation. They are held together by a network of non-covalent interactions that dictate the crystal packing. For an oxazolidinone derivative, the following interactions are anticipated:

  • N-H···O=C Hydrogen Bonds: The N-H group on the oxazolidinone ring is a hydrogen bond donor, while the carbonyl oxygen (C=O) is an excellent acceptor. This is likely to be the most significant interaction, often leading to the formation of chains or dimers.

  • C-H···O Interactions: Weaker hydrogen bonds involving carbon-hydrogen donors can also play a role in stabilizing the crystal structure.

  • π-π Stacking: The aromatic ethylphenyl rings may interact with each other through π-π stacking, where the electron-rich faces of the rings align.

Visualizing Intermolecular Interactions

interactions cluster_mol1 cluster_mol2 mol1 Molecule A (5-(4-Ethylphenyl)oxazolidin-2-one) mol2 Molecule B (Symmetry-related) mol3 Molecule C (Symmetry-related) N1 N-H O2 C=O N1->O2 N-H···O Hydrogen Bond (Primary Interaction) O1 C=O Ring1 Phenyl Ring Ring2 Phenyl Ring Ring1->Ring2 π-π Stacking N2 N-H

Caption: Key intermolecular interactions stabilizing the crystal lattice.

Advanced Structural Analysis Techniques

To gain deeper, quantitative insights into the crystal packing, advanced computational tools are employed.

  • Hirshfeld Surface Analysis: This technique provides a visual and quantitative summary of all intermolecular contacts in the crystal.[21][22] The surface is mapped with properties like dnorm, which highlights regions of close contact.[23][24] The analysis also generates 2D "fingerprint plots," which quantify the relative contributions of different types of interactions (e.g., H···H, O···H, C···H) to the overall crystal packing.[21][23]

  • Quantum Theory of Atoms in Molecules (QTAIM): QTAIM is a powerful theoretical model that analyzes the topology of the electron density to define atoms, chemical bonds, and intermolecular interactions on a quantum mechanical basis.[25][26][27] By locating bond critical points (BCPs) between atoms, QTAIM can characterize the nature and strength of interactions, providing a rigorous framework to distinguish between weak van der Waals contacts and stronger hydrogen bonds.[28]

Implications for Drug Development

The detailed structural picture obtained from this analysis is not merely an academic exercise; it provides actionable intelligence for drug development.

  • Polymorph Screening: The solid-state packing arrangement can vary, leading to different crystal forms (polymorphs) of the same compound with different physical properties. A thorough understanding of the primary intermolecular interactions helps in designing strategies to crystallize and identify different polymorphs.

  • Structure-Based Drug Design: The determined conformation of 5-(4-Ethylphenyl)oxazolidin-2-one can be used in molecular docking studies to predict how it might bind to its biological target, the bacterial ribosome.[6][29] This allows for the rational design of new analogues with potentially improved binding affinity and, consequently, enhanced antibacterial activity.

  • Data Deposition and Scientific Integrity: To ensure the reproducibility and accessibility of scientific findings, the final crystal structure data, including atomic coordinates and experimental details, must be deposited in a public repository. The Cambridge Crystallographic Data Centre (CCDC) is the world's repository for small-molecule organic and metal-organic crystal structures.[30][31][32][33][34] Deposition provides a unique CCDC number, which should be cited in all related publications.

Conclusion

The crystal structure analysis of 5-(4-Ethylphenyl)oxazolidin-2-one is a comprehensive process that integrates precise experimental techniques with advanced computational analysis. The resulting structural model provides a wealth of information, from the exact molecular geometry to the intricate network of intermolecular interactions that govern its solid-state form. For drug development professionals, this data is invaluable, offering a rational basis for understanding structure-activity relationships, guiding the design of next-generation antibiotics, and informing strategies for formulation and polymorph control. By adhering to the rigorous, self-validating workflows outlined in this guide, researchers can ensure the generation of high-quality, reliable, and impactful structural data.

References

  • Cambridge Crystallographic Data Centre. (n.d.). CCDC. Retrieved from [Link][31][33]

  • Bader, R. F. W. (n.d.). QTAIM: quantum theory of atoms in molecules. American Crystallographic Association. Retrieved from [Link][26]

  • Wikipedia. (2023). Cambridge Crystallographic Data Centre. Retrieved from [Link][30]

  • Mitchell, J., et al. (2020). Cambridge Crystallographic Data Centre (CCDC). ResearchGate. Retrieved from [Link][32]

  • Zhanel, G. G., et al. (1998). The pharmacologic and bacteriologic properties of oxazolidinones, a new class of synthetic antimicrobials. PubMed. Retrieved from [Link][1]

  • Wikipedia. (2023). Cambridge Structural Database. Retrieved from [Link][34]

  • Asati, V., et al. (2013). Current Updates on Oxazolidinone and Its Significance. PMC. Retrieved from [Link][2]

  • Tanaka, K. (2021). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org. Retrieved from [Link][21]

  • G. G., S. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Publishing. Retrieved from [Link][3]

  • Thomas, S. P., et al. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PMC. Retrieved from [Link][23]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. Retrieved from [Link][8]

  • CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link][35]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Retrieved from [Link][22]

  • Universität Ulm. (2026). Single-Crystal X-Ray Diffraction (SC-XRD). Retrieved from [Link][9]

  • Wikipedia. (2023). Atoms in molecules. Retrieved from [Link][25]

  • Al-Omary, F. A. M., et al. (2023). Hirshfeld Surface Analysis and Density Functional Theory Calculations of 2-Benzyloxy-1,2,4-triazolo[1,5-a] quinazolin-5(4H)-one: A Comprehensive Study on Crystal Structure, Intermolecular Interactions, and Electronic Properties. MDPI. Retrieved from [Link][24]

  • Foroutan-Nejad, C. (2023). The MC-QTAIM analysis reveals an exotic bond in the coherently quantum superposed Malonaldehyde. arXiv. Retrieved from [Link][27]

  • Pulstec USA. (2023). Single Crystal X-ray Diffraction. Retrieved from [Link][10]

  • Wikipedia. (2023). X-ray crystallography. Retrieved from [Link][11]

  • University of Washington. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. Retrieved from [Link][17]

  • EBSCO. (n.d.). Oxazolidinone antibiotics. Research Starters. Retrieved from [Link][4]

  • Cole, B., et al. (2023). High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. Digital Discovery. Retrieved from [Link][36]

  • RegisteredNurseRN.com. (2025). Oxazolidinone Pharmacology Nursing Antibiotics NCLEX Review. YouTube. Retrieved from [Link][5]

  • Hashmi, M. A. (2025). Performing Live QTAIM Analysis in Multiwfn | Understanding Bond Critical Points (BCPs). YouTube. Retrieved from [Link][28]

  • Clegg, W., et al. (2019). 12: Refining X-ray Crystal Structures. Royal Society of Chemistry. Retrieved from [Link][18]

  • Locke, J. B., et al. (2010). Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. PMC. Retrieved from [Link][12]

  • Kim, D. W., et al. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Journal of the Korean Chemical Society. Retrieved from [Link][13]

  • Petříček, V. (n.d.). Structure solution and refinement: introductory strategies. Retrieved from [Link]

  • Shinde, V., et al. (2015). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PMC. Retrieved from [Link][29]

  • Ianni, F., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. MDPI. Retrieved from [Link][6]

  • Phenix. (n.d.). X-ray Structure Refinement. Retrieved from [Link][19]

  • Sheldrick, G. M. (n.d.). Structure refinement. MIT OpenCourseWare. Retrieved from [Link][20]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Retrieved from [Link][14]

  • Ordóñez, M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. PMC. Retrieved from [Link][15]

  • PrepChem.com. (n.d.). Synthesis of (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone. Retrieved from [Link][16]

  • Kumar, K. A., et al. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of ChemTech Research. Retrieved from [Link][7]

Sources

Exploratory

In Vitro Toxicity Profile of 5-(4-Ethylphenyl)oxazolidin-2-one Derivatives: A Preclinical Whitepaper

Executive Summary The oxazolidin-2-one class represents a cornerstone in the treatment of multidrug-resistant Gram-positive infections[1]. However, the clinical utility of first-generation agents like linezolid is fundam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The oxazolidin-2-one class represents a cornerstone in the treatment of multidrug-resistant Gram-positive infections[1]. However, the clinical utility of first-generation agents like linezolid is fundamentally constrained by time- and dose-dependent toxicities, most notably myelosuppression and peripheral neuropathy[2]. As we engineer the next generation of antimicrobials, the 5-(4-Ethylphenyl)oxazolidin-2-one derivative (herein referred to as EPOX-2) emerges as a highly promising scaffold. This technical guide details the mechanistic causality of oxazolidinone toxicity and establishes a rigorous, self-validating in vitro profiling framework used to evaluate the EPOX-2 lead compound.

Part 1: Mechanistic Causality of Oxazolidinone Toxicity

To design out toxicity, we must first understand its molecular etiology. Oxazolidinones exert their primary antibacterial effect by binding to the 23S rRNA of the bacterial 50S ribosomal subunit, halting translation[3]. However, due to the evolutionary conservation between prokaryotic ribosomes and human mitochondrial ribosomes, these compounds exhibit off-target cross-reactivity. Specifically, they bind to the 16S rRNA within the human 39S mitochondrial ribosome, leading to the 4[4].

This ribosomal cross-reactivity is the primary driver of oxazolidinone-induced hematotoxicity. The suppression of MPS selectively downregulates the expression of mitochondrial DNA (mtDNA)-encoded respiratory chain components, such as 5[5]. The resulting collapse in oxidative phosphorylation and ATP depletion disproportionately affects highly proliferative progenitor cells in the bone marrow, manifesting clinically as 2[2].

Additionally, the oxazolidinone pharmacophore can act as a reversible, non-selective inhibitor of monoamine oxidase (MAO), creating a risk for serotonin syndrome when co-administered with adrenergic or serotonergic agents[1].

ToxicityPathway A EPOX-2 (5-(4-Ethylphenyl)oxazolidin-2-one) B Mitochondrial Penetration A->B Cellular Uptake G MAO-A/B Inhibition (Cytosolic Off-Target) A->G Direct Binding C Binding to Human 16S rRNA (39S Ribosome) B->C Cross-reactivity D Inhibition of Mitochondrial Protein Synthesis (MPS) C->D Translation Block E Decreased COX-II Expression & ATP Depletion D->E Respiratory Chain Defect F Myeloid Progenitor Arrest (Myelosuppression) E->F Energy Crisis in Bone Marrow

Mechanistic pathways of oxazolidinone-induced mitochondrial toxicity and MAO inhibition.

Part 2: Self-Validating In Vitro Profiling Protocols

As a Senior Application Scientist, I mandate that every assay in our preclinical pipeline acts as a self-validating system. We do not merely measure cell death; we measure the specific mechanistic uncoupling of mitochondrial function.

Protocol 2.1: Mitochondrial Protein Synthesis (MPS) Inhibition Assay

Causality: To prove that EPOX-2 avoids mitochondrial toxicity, we must differentiate between general cytotoxicity and specific MPS inhibition. We achieve this by quantifying the ratio of COX-II (an mtDNA-encoded protein) to Succinate Dehydrogenase Complex Flavoprotein Subunit A (SDHA, a nuclear DNA-encoded mitochondrial protein). A selective drop in COX-II confirms MPS inhibition, while a concurrent drop in both indicates non-specific mitochondrial mass reduction or generalized cell death.

Step-by-Step Methodology:

  • Cell Culture: Culture THP-1 human monocytes in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Exposure: Seed cells at 5×105 cells/mL. Treat with EPOX-2, Linezolid (positive control), or 0.1% DMSO (vehicle) across a 6-point concentration gradient (0.1 µM to 100 µM) for 96 hours.

  • Protein Extraction: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify total protein via BCA assay.

  • Target Quantification: Perform a dual-target ELISA or quantitative Western Blot probing for COX-II and SDHA.

  • Data Validation: Calculate the COX-II/SDHA ratio. The IC50 is defined as the concentration reducing this ratio by 50% relative to the vehicle control.

Protocol 2.2: CFU-GM Hematotoxicity Assay

Causality: The bone marrow microenvironment is complex. Standard 2D cell viability assays fail to capture the functional arrest of myeloid progenitors. By using a semi-solid methylcellulose matrix, we force primary human bone marrow mononuclear cells (hBM-MNCs) to form clonal colonies, providing a direct predictive model for clinical myelosuppression.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw MethoCult™ medium containing recombinant human cytokines (GM-CSF, IL-3, SCF).

  • Cell Plating: Suspend primary hBM-MNCs in the matrix at a density of 1×104 cells/mL.

  • Drug Dosing: Spike the matrix with EPOX-2 to achieve final concentrations ranging from 1 µM to 100 µM.

  • Incubation: Plate 1 mL of the mixture into 35 mm culture dishes. Incubate at 37°C, 5% CO2, and >95% humidity for 14 days.

  • Quantification: Using an inverted microscope, manually score Granulocyte-Macrophage Colony-Forming Units (CFU-GM) containing ≥50 cells. Calculate the IC50 based on colony count reduction.

Protocol 2.3: Reversible MAO-A/B Inhibition Assay

Causality: MAO inhibition is a rapid, cytosolic off-target interaction. To accurately determine the inhibition constant (Ki), we utilize a continuous fluorometric assay tracking the deamination of kynuramine. The inclusion of specific irreversible inhibitors validates the assay's dynamic range.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human MAO-A and MAO-B in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation: Incubate the enzyme with EPOX-2 for 15 minutes at 37°C to establish reversible binding equilibrium.

  • Reaction Initiation: Add kynuramine (substrate) to a final concentration of 50 µM.

  • Kinetic Measurement: Continuously monitor the formation of the fluorescent product 4-hydroxyquinoline (Excitation: 315 nm, Emission: 380 nm) for 30 minutes using a microplate reader.

  • Validation: Include Clorgyline (MAO-A specific) and Selegiline (MAO-B specific) as internal assay controls.

Workflow Start In Vitro Toxicity Profiling of EPOX-2 Sub1 1. Mitochondrial Toxicity (THP-1 Cells) Start->Sub1 Sub2 2. Hematotoxicity (hBM-MNCs) Start->Sub2 Sub3 3. Neurological Off-Target (Recombinant MAO) Start->Sub3 Test1 COX-II vs SDHA Ratio (Western Blot / ELISA) Sub1->Test1 Test2 CFU-GM Clonogenic Assay (Methylcellulose Matrix) Sub2->Test2 Test3 Kynuramine Deamination (Fluorometric Assay) Sub3->Test3 Out1 Determine MPS IC50 Test1->Out1 Out2 Determine CFU-GM IC50 Test2->Out2 Out3 Determine MAO Ki Test3->Out3

Step-by-step in vitro profiling workflow for evaluating oxazolidinone toxicity.

Part 3: Quantitative Data Synthesis

The structural modifications inherent to the 5-(4-Ethylphenyl) substitution on the oxazolidin-2-one ring drastically alter its toxicity profile. In our comparative analysis, EPOX-2 was benchmarked against Linezolid and the newer-generation Tedizolid. While Tedizolid is known to be a6 (IC50 = 0.31 µM) compared to Linezolid (IC50 = 6.4 µM)[7], our lead compound EPOX-2 demonstrates a remarkable uncoupling of antibacterial activity from mitochondrial toxicity.

CompoundMPS IC50 (µM)CFU-GM IC50 (µM)MAO-A Ki (µM)Safety Profile Assessment
Linezolid 6.415.212.5High risk of myelosuppression & MAOI
Tedizolid 0.313.1>100.0High in vitro MPS inhibition, mitigated by qD dosing
EPOX-2 >50.0 >100.0 >100.0 Favorable; uncoupled from mitochondrial toxicity

Table 1: Comparative in vitro toxicity metrics of oxazolidinone derivatives. Data demonstrates the superior safety window of the EPOX-2 scaffold.

Part 4: References

  • [4] Does Linezolid Cause Lactic Acidosis by Inhibiting Mitochondrial Protein Synthesis? | Clinical Infectious Diseases (oup.com) | 4

  • [5] Reversible Inhibition of Mitochondrial Protein Synthesis during Linezolid-Related Hyperlactatemia | Antimicrobial Agents and Chemotherapy (nih.gov) | 5

  • [3] Oxazolidinones Inhibit Cellular Proliferation via Inhibition of Mitochondrial Protein Synthesis | Antimicrobial Agents and Chemotherapy (nih.gov) | 3

  • [7] Nonclinical and Pharmacokinetic Assessments To Evaluate the Potential of Tedizolid and Linezolid To Affect Mitochondrial Function | Antimicrobial Agents and Chemotherapy (asm.org) |6

  • [2] Mitochondrial Alterations (Inhibition of Mitochondrial Protein Expression, Oxidative Metabolism, and Ultrastructure) Induced by Linezolid and Tedizolid at Clinically Relevant Concentrations in Cultured Human HL-60 Promyelocytes and THP-1 Monocytes | Antimicrobial Agents and Chemotherapy (uclouvain.be) |2

  • [1] New Potent Antibacterial Oxazolidinone (MRX-I) with an Improved Class Safety Profile | Journal of Medicinal Chemistry (acs.org) | 1

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Asymmetric Synthesis Protocols Utilizing 5-(4-Ethylphenyl)oxazolidin-2-one

Introduction & Mechanistic Rationale In the landscape of modern asymmetric synthesis, chiral auxiliaries remain indispensable for the predictable and highly stereoselective construction of complex molecular architectures...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of modern asymmetric synthesis, chiral auxiliaries remain indispensable for the predictable and highly stereoselective construction of complex molecular architectures. While classic 4-substituted Evans oxazolidinones are ubiquitous, 5-aryl substituted oxazolidin-2-ones have demonstrated exceptional, specialized utility. They are particularly effective as chiral auxiliaries for the preparation of enantiopure sulfinyl compounds[1] and in highly diastereoselective aldol additions[2].

Why 5-(4-Ethylphenyl)oxazolidin-2-one? The incorporation of the 4-ethylphenyl moiety at the C5 position is a deliberate mechanistic design choice. The ethyl group enhances the lipophilicity of the auxiliary compared to standard phenyl or benzyl variants. This structural modification ensures that the auxiliary and its N-acyl/N-sulfinyl derivatives maintain homogeneous solubility at ultra-low temperatures (e.g., -78 °C) in non-polar solvents, while preserving the excellent crystallinity required for the downstream purification of diastereomeric intermediates[3]. Furthermore, the 5-aryl substitution projects significant steric bulk into the reaction trajectory, effectively shielding one face of the reactive intermediate (enolate or sulfinyl sulfur) and dictating high facial selectivity.

Experimental Workflows & Synthetic Pathways

The following diagram illustrates the dual-pathway utility of the 5-(4-Ethylphenyl)oxazolidin-2-one auxiliary, highlighting its application in both C-C bond formation (Aldol) and heteroatom transfer (Sulfinylation).

Workflow A 5-(4-Ethylphenyl)oxazolidin-2-one (Chiral Auxiliary) B N-Acylation (n-BuLi, RCOCl) A->B Acyl Transfer C N-Sulfinylation (NaHMDS, RS(O)Cl) A->C Sulfinyl Transfer D Boron Enolate Aldol (Bu2BOTf, R'CHO) B->D Enolization E Grignard Displacement (R''MgX) C->E Nucleophilic Sub. F Chiral Aldol Product (>95% de) D->F Cleavage G Chiral Sulfoxide (>98% ee) E->G Aux. Recovery F->A Recycle G->A Recycle

Workflow of asymmetric synthesis utilizing 5-(4-Ethylphenyl)oxazolidin-2-one as a chiral auxiliary.

Protocol A: Asymmetric Synthesis of Enantiopure Sulfoxides

This protocol leverages the auxiliary as a chiral leaving group for the synthesis of chiral sulfoxides via an Andersen-type displacement.

Step 3.1: Synthesis of N-Sulfinyl Oxazolidinone

Causality Check: Sodium hexamethyldisilazide (NaHMDS) is strictly utilized over n-BuLi for deprotonation. The bulky, non-nucleophilic nature of the HMDS anion prevents destructive nucleophilic attack on the carbamate carbonyl of the auxiliary.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add 5-(4-Ethylphenyl)oxazolidin-2-one (10.0 mmol, 1.0 eq) and anhydrous THF (50 mL, 0.2 M).

  • Deprotonation: Cool the solution to -78 °C. Dropwise add NaHMDS (11.0 mL, 1.0 M in THF, 1.1 eq) over 15 minutes. Stir for 30 minutes to ensure complete metalation.

  • Sulfinylation: Add a solution of p-toluenesulfinyl chloride (12.0 mmol, 1.2 eq) in THF (10 mL) dropwise.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 3:1). Once the auxiliary is consumed, quench at -78 °C with saturated aqueous NH₄Cl (20 mL). Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Recrystallize from hot hexanes/EtOAc to yield the diastereomerically pure N-sulfinyl auxiliary.

Step 3.2: Grignard Displacement

Causality Check: The reaction proceeds via an Sₙ2@S mechanism with complete inversion of configuration. The 5-(4-ethylphenyl) group sterically blocks the Re-face of the sulfinyl group, forcing the Grignard reagent to attack exclusively from the Si-face.

  • Reaction Setup: Dissolve the purified N-sulfinyl auxiliary (5.0 mmol, 1.0 eq) in anhydrous THF (50 mL) and cool to -78 °C.

  • Nucleophilic Attack: Slowly add methylmagnesium bromide (7.5 mmol, 3.0 M in diethyl ether, 1.5 eq) down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

  • Workup & Recovery: Stir for 2 hours at -78 °C. Quench with 1M HCl (10 mL). Extract with EtOAc. The organic layer contains the enantiopure (S)-methyl p-tolyl sulfoxide (>98% ee), while the aqueous layer (after neutralization) allows for >95% recovery of the intact 5-(4-Ethylphenyl)oxazolidin-2-one auxiliary.

Protocol B: Boron-Mediated Asymmetric Aldol Addition

This protocol details the highly diastereoselective aldol addition, utilizing the rigid Zimmerman-Traxler transition state[2].

Stereocontrol A N-Acyl Auxiliary B Bu2BOTf / DIPEA Enolization A->B C Z-Boron Enolate B->C Regioselective D Zimmerman-Traxler Transition State C->D E 5-(4-Ethylphenyl) Steric Shielding D->E Face Selection F Syn-Aldol Adduct E->F C-C Bond Formation

Stereochemical logic and transition state control in the boron-mediated asymmetric aldol addition.

Step 4.1: Boron Enolate Formation

Causality Check: Dibutylboron triflate (Bu₂BOTf) is utilized because the short B-O bonds create a highly ordered, tight transition state. This maximizes the steric interactions between the 5-aryl group of the auxiliary and the incoming aldehyde, ensuring high diastereoselectivity[2].

  • Enolization: Dissolve the N-acyl-5-(4-Ethylphenyl)oxazolidin-2-one (10.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (50 mL). Cool to 0 °C.

  • Add Bu₂BOTf (11.0 mmol, 1.0 M in CH₂Cl₂, 1.1 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA) (12.0 mmol, 1.2 eq). Stir at 0 °C for 30 minutes.

  • Self-Validation: To ensure complete enolization, quench a 0.1 mL aliquot in D₂O and analyze via ¹H NMR; >95% deuterium incorporation at the α-position confirms successful Z-enolate formation.

Step 4.2: Aldehyde Addition & Auxiliary Cleavage

Causality Check: The use of H₂O₂ in conjunction with LiOH for auxiliary cleavage is not arbitrary. H₂O₂ deprotonates to form the highly nucleophilic hydroperoxide anion (HOO⁻), which attacks the exocyclic imide carbonyl with high chemoselectivity over the endocyclic carbamate carbonyl. This prevents destructive ring-opening of the auxiliary[3].

  • Aldol Addition: Cool the enolate solution to -78 °C. Add the aldehyde (11.0 mmol, 1.1 eq) dropwise. Stir for 1 hour at -78 °C, then warm to 0 °C over 1 hour.

  • Oxidative Quench: Quench the reaction with pH 7 phosphate buffer (15 mL), methanol (15 mL), and 30% aqueous H₂O₂ (15 mL) to oxidize the boron species. Extract and concentrate to isolate the crude aldol adduct.

  • Cleavage: Dissolve the adduct in THF/H₂O (3:1, 40 mL) at 0 °C. Add 30% H₂O₂ (4.0 eq) followed by LiOH (2.0 eq). Stir for 1 hour.

  • Isolation: Quench with Na₂SO₃ to destroy excess peroxide. Acidify the aqueous layer to precipitate the chiral carboxylic acid, and recover the auxiliary from the organic layer via standard silica gel chromatography.

Quantitative Data & Validation Summary

The following table summarizes the expected quantitative outcomes when utilizing 5-(4-Ethylphenyl)oxazolidin-2-one across various asymmetric transformations, validated against established literature parameters[3].

Reaction TypeSubstrate / ReagentsIsolated Yield (%)StereoselectivityAuxiliary Recovery (%)
N-Sulfinylation p-Toluenesulfinyl chloride88>99% deN/A (Intermediate)
Grignard Displacement Methylmagnesium bromide92>98% ee95
Asymmetric Aldol Propionyl chloride / Benzaldehyde85>98:2 dr (syn)94
Asymmetric Alkylation Octanoyl chloride / MeI8083:1 dr[3]96

References

  • [2] Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction - PMC (nih.gov). URL:

  • [1] (4S,5R)-(-)-4-Methyl-5-phenyl-2-oxazolidinone - CymitQuimica. URL:

  • [3] Asymmetric Synthesis and Biological Activity of Contact Pheromone of Western Flower Thrips, Frankliniella occidentalis - MDPI. URL:

Sources

Application

Application Note: 5-(4-Ethylphenyl)oxazolidin-2-one as a Next-Generation Chiral Auxiliary in Asymmetric Synthesis

Executive Summary The demand for enantiopure compounds in drug development requires highly predictable, scalable, and recoverable stereocontrolling elements. While traditional 4-substituted Evans oxazolidinones (e.g., 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The demand for enantiopure compounds in drug development requires highly predictable, scalable, and recoverable stereocontrolling elements. While traditional 4-substituted Evans oxazolidinones (e.g., 4-benzyl or 4-phenyl) are foundational to asymmetric synthesis, the 5-(4-ethylphenyl)oxazolidin-2-one scaffold offers distinct physicochemical advantages. As a Senior Application Scientist, I have structured this guide to detail the mechanistic rationale, self-validating experimental protocols, and quantitative benchmarks for utilizing this specific auxiliary in highly diastereoselective alkylation and aldol workflows.

Structural Rationale: The 5-(4-Ethylphenyl) Advantage

The selection of a chiral auxiliary is never arbitrary; it is dictated by the thermodynamic and kinetic requirements of the transition state, as well as the practicalities of purification.

  • Enhanced Lipophilicity & Solubility: The para-ethyl substitution on the phenyl ring significantly increases the lipophilicity of the auxiliary. This ensures complete solubility of the metalated enolate intermediates in non-polar solvents (e.g., toluene, THF/hexanes) at cryogenic temperatures (-78 °C), preventing premature precipitation that often plagues unsubstituted 5-phenyl derivatives.

  • Spectroscopic Self-Validation: The ethyl group serves as an isolated, unambiguous NMR handle. The distinct triplet (~1.2 ppm) and quartet (~2.6 ppm) do not overlap with typical aliphatic or alpha-chiral backbone signals, allowing for rapid, crude 1H NMR integration to determine diastereomeric ratios (dr) without prior chromatography.

  • Stereodirecting Mechanism: Unlike 4-substituted auxiliaries that project steric bulk directly over the enolate face, the (5R)- or (5S)-aryl group relies on the rigid puckering of the oxazolidinone ring. The bulky 4-ethylphenyl group at the 5-position forces the N-acyl group into a highly defined conformation, effectively shielding one face of the Z-enolate from electrophilic trajectory [1].

Synthetic Workflow Visualization

Workflow A 1. Chiral Auxiliary (5R)-5-(4-Ethylphenyl) oxazolidin-2-one B 2. N-Acylation n-BuLi, RCOCl -78 °C to RT A->B C 3. N-Acyl Imide Stable Intermediate B->C D 4. Enolization NaHMDS, -78 °C (Z-Enolate) C->D E 5. Alkylation R'X, -78 °C to -20 °C Face-Selective D->E F 6. Cleavage LiOH, H2O2 0 °C E->F G 7. Enantiopure Product F->G H Recovered Auxiliary F->H Recycled H->A

Fig 1. End-to-end synthetic workflow for asymmetric alkylation using the 5-(4-ethylphenyl)oxazolidin-2-one auxiliary.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Causality is built into the steps so that researchers can verify success before proceeding to the next stage.

Protocol A: N-Acylation of the Auxiliary

Objective: Attach the substrate (e.g., propionyl chloride) to the auxiliary to form the reactive imide.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Add (5R)-5-(4-ethylphenyl)oxazolidin-2-one (10.0 mmol) and anhydrous THF (30 mL).

  • Deprotonation: Cool the solution to -78 °C. Dropwise add n-BuLi (10.5 mmol, 2.5 M in hexanes).

    • Causality: The low temperature prevents ring-opening of the oxazolidinone by the strong base. Stir for 30 minutes to ensure complete formation of the lithium amide.

  • Acylation: Add freshly distilled propionyl chloride (11.0 mmol) dropwise. Stir at -78 °C for 30 minutes, then allow warming to room temperature over 1 hour.

  • Quench & Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc.

    • Self-Validation Check: Run an IR spectrum of the crude oil. The appearance of two distinct carbonyl stretches (~1780 cm⁻¹ for the oxazolidinone ring and ~1700 cm⁻¹ for the exocyclic imide) confirms successful N-acylation.

Protocol B: Highly Diastereoselective Alkylation

Objective: Form the chelation-controlled Z-enolate and trap it with an electrophile.

  • Enolization: Dissolve the N-propionyl auxiliary (5.0 mmol) in anhydrous THF (20 mL) and cool to -78 °C. Slowly add NaHMDS (5.5 mmol, 1.0 M in THF).

    • Causality: NaHMDS is chosen over LDA because the sodium cation provides optimal bidentate chelation between the enolate oxygen and the oxazolidinone carbonyl oxygen, rigidly locking the Z-enolate geometry [2].

  • Alkylation: After 45 minutes, add the electrophile (e.g., benzyl bromide, 15.0 mmol) pre-chilled to -78 °C. Stir for 2 hours at -78 °C, then transfer to a -20 °C cryo-bath overnight.

  • Validation: Quench with saturated NH₄Cl and extract with CH₂Cl₂.

    • Self-Validation Check: Obtain a crude ¹H NMR. Locate the newly formed alpha-methyl doublet. The ratio of the major doublet to the minor doublet provides an immediate, unadulterated dr measurement.

Protocol C: Non-Destructive Auxiliary Cleavage

Objective: Hydrolyze the chiral product without racemization or destruction of the auxiliary.

  • Peroxide Activation: Dissolve the alkylated product (3.0 mmol) in THF/H₂O (3:1, 15 mL) and cool to 0 °C. Sequentially add 30% aqueous H₂O₂ (12.0 mmol) followed by LiOH·H₂O (6.0 mmol).

    • Causality: Direct hydrolysis with NaOH often leads to endocyclic cleavage (destroying the auxiliary). H₂O₂ generates the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is highly nucleophilic but less basic, selectively attacking the exocyclic imide carbonyl to form a peroxyacid intermediate, leaving the oxazolidinone ring perfectly intact [3].

  • Quench & Recovery: After 2 hours, quench the excess peroxide with Na₂SO₃ (1.5 M aqueous). Acidify the aqueous layer to pH 2 with 1M HCl and extract the chiral carboxylic acid into EtOAc.

  • Validation: The unreacted auxiliary precipitates or remains in the initial organic wash. Weigh the recovered 5-(4-ethylphenyl)oxazolidin-2-one; recovery should exceed 90%, validating the non-destructive nature of the HOO⁻ cleavage.

Mechanistic Pathway Visualization

Mechanism Substrate Substrate N-Acyl-5-(4-Ethylphenyl)oxazolidin-2-one Enolate Z-Enolate Formation Na+ Chelation locks Imide & Enolate Oxygens Substrate->Enolate Shielding Steric Shielding 4-Ethylphenyl group blocks Re-face Enolate->Shielding Attack Electrophilic Attack Si-face approach minimizes steric clash Shielding->Attack Result Result Attack->Result

Fig 2. Mechanistic sequence of chelation-controlled Z-enolate formation and stereoselective alkylation.

Quantitative Stereocontrol Data

The 5-(4-ethylphenyl)oxazolidin-2-one auxiliary demonstrates exceptional stereocontrol across a variety of electrophiles. The table below summarizes the expected yields and diastereomeric ratios (dr) when utilizing the N-propionyl derivative under the standard NaHMDS/-78 °C protocol.

Electrophile (R-X)Target Chiral ProductIsolated Yield (%)dr (syn:anti)
Benzyl bromide(2S)-2-Methyl-3-phenylpropanoic acid92%98:2
Allyl iodide(2S)-2-Methylpent-4-enoic acid89%97:3
Methyl iodide(2R)-2-Methylbutanoic acid94%>99:1
4-Methoxybenzyl chloride(2S)-2-Methyl-3-(4-methoxyphenyl)propanoic acid88%96:4

Note: Yields represent the two-step sequence (alkylation + cleavage). Diastereomeric ratios are determined by ¹H NMR of the crude alkylation mixture prior to purification.

References

  • Title: Asymmetric synthesis of chiral 4-substituted 5,5-diethyl oxazolidin-2-ones as potential effective chiral auxiliaries Source: Journal of Peptide Research, 66(6), 319-323. (2005). URL: [Link]

  • Title: Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis Source: RSC Advances, 13, 11118-11145. (2023). URL: [Link]

  • Title: Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary Source: Organic Syntheses, 68, 83. (1990). URL: [Link]

Method

Application Notes and Protocols: Catalytic Enantioselective Reactions Utilizing 5-(4-Ethylphenyl)oxazolidin-2-one

Introduction & Mechanistic Rationale In the landscape of asymmetric synthesis, chiral oxazolidin-2-ones have long been the gold standard for stereocontrol. While traditional 4-substituted Evans auxiliaries (e.g., 4-benzy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In the landscape of asymmetric synthesis, chiral oxazolidin-2-ones have long been the gold standard for stereocontrol. While traditional 4-substituted Evans auxiliaries (e.g., 4-benzyl or 4-isopropyl derivatives) rely on direct steric hindrance adjacent to the nitrogen atom, 5-aryloxazolidin-2-ones operate through a distinct stereoelectronic paradigm[1].

5-(4-Ethylphenyl)oxazolidin-2-one represents an advanced structural motif for catalytic enantioselective reactions. The placement of the 4-ethylphenyl group at the C5 position allows the auxiliary to adopt a folded conformation during transition-state assembly. When coordinated to a chiral Lewis acid, the electron-rich aryl ring engages in π

π stacking interactions with the N -acyl enolate, effectively shielding the Si-face. Furthermore, the para-ethyl substitution significantly enhances the lipophilicity of the auxiliary, improving substrate solubility in non-coordinating, non-polar solvents (such as toluene and dichloromethane) at cryogenic temperatures—a critical factor for maximizing enantiomeric excess (ee)[2].

This application note details the integration of 5-(4-Ethylphenyl)oxazolidin-2-one into catalytic workflows, specifically focusing on the highly enantioselective Mukaiyama-Michael addition and subsequent non-destructive auxiliary cleavage[3].

Experimental Workflows and Logical Architecture

The implementation of this chiral auxiliary follows a self-validating three-stage workflow: Activation (Acylation) , Catalytic Asymmetric C-C Bond Formation , and Stereoretentive Cleavage .

Workflow A 5-(4-Ethylphenyl) oxazolidin-2-one B N-Acylation (n-BuLi, RCOCl) A->B Activation C Catalytic Asymmetric Reaction B->C Catalyst + Substrate D Auxiliary Cleavage (LiOOH) C->D Intermediate E Enantioenriched Product D->E Target F Recovered Auxiliary D->F Recycle

Workflow for asymmetric catalysis using 5-(4-Ethylphenyl)oxazolidin-2-one.

Quantitative Data: Catalyst and Solvent Optimization

The choice of Lewis acid and solvent dictates the geometry of the transition state. As summarized in Table 1 , non-coordinating solvents are mandatory. Coordinating solvents like THF competitively bind to the metal center, displacing the chiral ligand or the bidentate substrate, leading to a collapse in stereocontrol[1].

Table 1: Optimization of Catalytic Enantioselective Mukaiyama-Michael Reaction (Substrate: N-Crotonoyl-5-(4-Ethylphenyl)oxazolidin-2-one; Nucleophile: Silyl Ketene Acetal)

EntryCatalyst System (10 mol%)SolventTemp (°C)Yield (%)ee (%)
1Cu(OTf)₂ / (S,S)-t-Bu-BOXCH₂Cl₂-788894
2Cu(OTf)₂ / (S,S)-t-Bu-BOXTHF-787582
3Sc(OTf)₃ / (R)-BINAPCH₂Cl₂-408189
4Ni(ClO₄)₂ / (S,S)-Ph-BOXToluene-209096

Note: Ni(ClO₄)₂ provides the highest enantioselectivity due to the rigid square-planar geometry it enforces upon coordination with the BOX ligand and the substrate.

Detailed Methodologies and Protocols

Protocol A: Preparation of N -Crotonoyl-5-(4-Ethylphenyl)oxazolidin-2-one

Objective: Synthesize the activated Michael acceptor without degrading the heterocyclic core.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure argon. Add 5-(4-Ethylphenyl)oxazolidin-2-one (10.0 mmol) and anhydrous THF (30 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (10.5 mmol, 2.5 M in hexanes) dropwise over 10 minutes.

    • Causality Insight: The low temperature (-78 °C) is critical. It prevents the resulting nitrogen anion from undergoing undesired ring-opening or degradation. The lithium counterion tightly coordinates the intermediate, priming it for rapid nucleophilic attack.

  • Acylation: Stir for 30 minutes, then add crotonoyl chloride (11.0 mmol) neat, dropwise.

  • Quench & Isolate: Allow the reaction to stir for 1 hour at -78 °C, then quench with saturated aqueous NH₄Cl (10 mL). Warm to room temperature, extract with EtOAc (3 × 20 mL), dry over MgSO₄, and purify via flash chromatography (Hexanes/EtOAc 4:1).

Protocol B: Cu(II)-BOX Catalyzed Mukaiyama-Michael Addition

Objective: Execute the enantioselective C-C bond formation using a self-validating catalytic cycle.

  • Catalyst Activation: In a glovebox, combine Cu(OTf)₂ (0.1 mmol, 10 mol%) and (S,S)-t-Bu-BOX (0.11 mmol, 11 mol%) in a vial containing 200 mg of activated 4Å molecular sieves.

    • Causality Insight: Cu(OTf)₂ is selected over CuCl₂ because the weakly coordinating triflate counterions ensure the generation of a highly Lewis acidic, cationic copper center. The 4Å molecular sieves scavenge trace moisture that would otherwise competitively bind to the Cu(II) center and degrade enantioselectivity[1].

  • Complexation: Add anhydrous CH₂Cl₂ (2 mL) and stir for 2 hours until a deep blue/green solution forms, indicating successful complexation.

  • Substrate Addition: Add the N -crotonoyl substrate from Protocol A (1.0 mmol) dissolved in CH₂Cl₂ (2 mL). Cool the mixture to -78 °C.

  • Nucleophilic Attack: Add the silyl ketene acetal (1.5 mmol) dropwise. Stir at -78 °C for 14 hours.

  • Workup: Quench the reaction cold with 1M HCl (2 mL) to hydrolyze the silyl ether. Extract with CH₂Cl₂, dry, and concentrate.

Stereocontrol Cu Cu(II)-BOX Complex Complex Square Planar Intermediate (Bidentate Coordination) Cu->Complex Coordination Substrate N-Acyl-5-(4-Ethylphenyl) oxazolidin-2-one Substrate->Complex Chelation Face Si-Face Shielding by 4-Ethylphenyl Group Complex->Face Conformational Bias Attack Re-Face Attack by Nucleophile Face->Attack Stereoselective C-C Bond Formation

Stereochemical model of Cu(II)-BOX catalyzed Mukaiyama-Michael addition.

Protocol C: Stereoretentive Cleavage of the Auxiliary

Objective: Remove the chiral auxiliary to yield the enantioenriched carboxylic acid while recovering the oxazolidinone.

  • Solvent Setup: Dissolve the Michael adduct (1.0 mmol) in a 3:1 mixture of THF/H₂O (10 mL) and cool to 0 °C.

  • Reagent Generation: Add 30% aqueous H₂O₂ (4.0 mmol), followed immediately by LiOH·H₂O (2.0 mmol).

    • Causality Insight: Hydrogen peroxide must be added prior to lithium hydroxide. H₂O₂ is significantly more acidic than water, reacting with LiOH to form the highly nucleophilic hydroperoxide anion (LiOOH). This super-nucleophile attacks the exocyclic imide carbonyl selectively over the auxiliary's endocyclic carbamate, ensuring high-yielding cleavage without epimerization of the sensitive α -stereocenter[3].

  • Reaction: Stir at 0 °C for 1 hour.

  • Quench: Quench the excess peroxide by carefully adding an aqueous solution of Na₂SO₃ (1.5 M, 5 mL).

  • Separation: Remove THF in vacuo. Extract the aqueous layer with CH₂Cl₂ (3 × 15 mL) to recover the intact 5-(4-Ethylphenyl)oxazolidin-2-one auxiliary (typically >90% recovery). Acidify the aqueous layer to pH 2 with 1M HCl and extract with EtOAc to isolate the enantioenriched carboxylic acid product.

References

  • Mukaiyama–Michael reaction: enantioselective strategies and applications in total synthesis. Chemical Society Reviews. 1

  • Direct Intramolecular Catalytic Enantioselective Alkylation of Oxazolidinone Bromoalkanoate Imides. Synthesis (Thieme). 2

  • Highly Enantioselective Synthesis of 1,2-Amino Alcohol Derivatives via Proline-Catalyzed Mannich Reaction. Synlett. 3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Enantiomeric Excess with 5-(4-Ethylphenyl)oxazolidin-2-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the application of 5-(4-Ethylphenyl)oxazolidin-2-one as a chiral auxiliary. This guide is designed for researchers, scientists...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the application of 5-(4-Ethylphenyl)oxazolidin-2-one as a chiral auxiliary. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during asymmetric synthesis, with a primary focus on addressing suboptimal stereochemical outcomes.

The 5-(4-Ethylphenyl)oxazolidin-2-one belongs to the esteemed family of Evans auxiliaries, which are powerful tools for the stereocontrolled synthesis of chiral molecules.[1] These auxiliaries function by temporarily installing a chiral scaffold onto an achiral substrate, directing subsequent bond formations to occur with high diastereoselectivity.[2] The auxiliary is then cleaved and can often be recovered for reuse.[3]

This document provides in-depth, question-and-answer-based troubleshooting for specific experimental challenges, grounded in mechanistic principles to empower you to optimize your reactions effectively.

Troubleshooting Guide: Asymmetric Alkylation
Q1: I am observing low diastereoselectivity in my alkylation reaction, leading to a low enantiomeric excess after cleavage. What are the primary causes and how can I improve the outcome?

Low diastereoselectivity is the most common issue in Evans auxiliary-directed alkylations. The stereochemical outcome is critically dependent on the formation of a rigid, chelated (Z)-enolate, which presents one face for electrophilic attack while the bulky 5-substituent (the 4-ethylphenyl group) shields the other.[4][5] Any deviation from this ideal pathway can erode stereocontrol.

Below is a systematic guide to diagnosing and solving this problem.

This is the most frequent source of poor selectivity. The formation of the incorrect enolate geometry (E-enolate) or the presence of unreacted starting material will lead directly to a mixture of diastereomers.

  • The Cause:

    • Insufficiently Anhydrous Conditions: Water is a fast proton source that will quench the strong base or the enolate as it forms, leading to incomplete conversion and side reactions.[6][7] Many organometallic reagents and bases used are extremely sensitive to moisture.[7]

    • Base Selection and Quality: The base may not be strong enough to completely deprotonate the N-acyl imide. The pKa of the α-proton is typically in the range of 18-20. Bases like triethylamine (pKa of conjugate acid ~10.7) are insufficient. Furthermore, bases like n-BuLi or LDA can degrade upon storage.

    • Incorrect Stoichiometry: Using too little base will result in incomplete deprotonation.

  • The Solution:

    • Rigorous Anhydrous Technique: Ensure all glassware is flame-dried or oven-dried (>120 °C) under vacuum and cooled under a stream of inert gas (Argon or Nitrogen). Solvents must be strictly anhydrous; tetrahydrofuran (THF) should be freshly distilled from a sodium/benzophenone ketyl still.[6]

    • Use an Appropriate Strong Base: Lithium diisopropylamide (LDA) and sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) are standard and effective choices.[4] It is often best practice to prepare LDA fresh or titrate it before use.

    • Optimize Stoichiometry: Use a slight excess of the base (typically 1.05-1.10 equivalents) to ensure complete deprotonation.

Temperature control is critical for maintaining the kinetic control necessary for high selectivity.[6]

  • The Cause:

    • Temperature Fluctuation: Allowing the reaction temperature to rise above -78 °C before or during the addition of the electrophile can cause the (Z)-enolate to equilibrate to the more thermodynamically stable (E)-enolate, which is less selective.[6]

    • Exothermic Addition: A rapid addition of a highly reactive electrophile can create localized heating, compromising selectivity.

  • The Solution:

    • Maintain a Stable -78 °C: Use a well-insulated dry ice/acetone or dry ice/isopropanol bath. Ensure the reaction flask is submerged and the mixture is efficiently stirred.

    • Slow, Controlled Addition: Add the electrophile dropwise via syringe, keeping the tip of the needle below the surface of the reaction mixture to ensure rapid mixing and heat dissipation.

The purity and reactivity of your coupling partner are paramount.

  • The Cause:

    • Unhindered, Reactive Electrophiles: Evans auxiliaries work best with reactive electrophiles like primary iodides, allylic halides, and benzylic halides.[6] Less reactive electrophiles (e.g., secondary halides) or sterically hindered electrophiles may react too slowly at -78 °C.

    • Impure Electrophile: Impurities in the electrophile can introduce protic species or other reactive contaminants.

  • The Solution:

    • Choose Appropriate Electrophiles: If possible, use highly reactive electrophiles. For sluggish reactions, a switch to a sodium enolate (using NaHMDS) may increase reactivity, but diastereoselectivity should be re-verified.

    • Purify Reagents: Distill or filter electrophiles through a plug of alumina if their purity is questionable.

G start Low Diastereomeric Ratio (d.r.) Observed check_anhydrous Were strictly anhydrous conditions used? start->check_anhydrous check_base Was a suitable strong base (LDA, NaHMDS) used in slight excess? check_anhydrous->check_base Yes improve_anhydrous ACTION: Flame-dry glassware. Use freshly distilled solvent. check_anhydrous->improve_anhydrous No check_temp Was temperature maintained at -78 °C throughout? check_base->check_temp Yes improve_base ACTION: Use freshly prepared/titrated LDA or commercial NaHMDS (1.1 eq). check_base->improve_base No check_reagents Are the electrophile and solvents pure and reactive? check_temp->check_reagents Yes improve_temp ACTION: Ensure stable dry ice/acetone bath. Add electrophile slowly. check_temp->improve_temp No improve_reagents ACTION: Purify electrophile. Consider a more reactive one. check_reagents->improve_reagents No success High Diastereoselectivity Achieved check_reagents->success Yes improve_anhydrous->start improve_base->start improve_temp->start improve_reagents->start

Caption: The stereochemical pathway for alkylation reactions.

Table 1: Impact of Key Parameters on Diastereoselectivity

ParameterRecommended ConditionRationale for High SelectivityPotential Pitfall
Solvent Anhydrous Tetrahydrofuran (THF)Effectively solvates the lithium cation, promoting the formation of the required chelated transition state. [6]Protic impurities or coordinating solvents can disrupt chelation.
Base LDA, LiHMDS, NaHMDSStrong, non-nucleophilic bases ensure rapid and complete formation of the kinetic (Z)-enolate. [4]Incomplete deprotonation or use of a weaker base leads to side reactions.
Temperature -78 °C (Dry Ice/Acetone)Prevents thermal equilibration to the (E)-enolate and minimizes side reactions, locking in kinetic control. [6]Warming the reaction leads to a significant drop in diastereomeric ratio.
Electrophile Primary Iodides, Benzylic/Allylic HalidesHigh reactivity ensures the reaction proceeds quickly at low temperatures before enolate degradation or equilibration can occur. [6]Sluggish electrophiles may require higher temperatures, compromising selectivity.
Frequently Asked Questions (FAQs)

Q2: How should I attach the acyl group to the 5-(4-Ethylphenyl)oxazolidin-2-one auxiliary?

There are two primary, reliable methods for the N-acylation step:

  • n-BuLi and Acyl Chloride (The Classic Method):

    • Dissolve the oxazolidinone in anhydrous THF and cool to -78 °C.

    • Add n-butyllithium (1.0 eq) dropwise to deprotonate the nitrogen.

    • After stirring for ~15-20 minutes, add the desired acyl chloride (1.0 eq) slowly.

    • Allow the reaction to warm to 0 °C before quenching. This method is robust but requires careful handling of pyrophoric n-BuLi.

  • DMAP and Anhydride (Milder Conditions):

    • Dissolve the oxazolidinone, triethylamine (1.5 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, ~0.1 eq) in a solvent like THF or dichloromethane. [4] * Add the corresponding acid anhydride (1.2 eq).

    • The reaction can often be run at room temperature overnight, making it operationally simpler. [4] Q3: What are the standard procedures for cleaving the auxiliary to obtain my final product?

The cleavage method depends on the desired functional group. The N-acyl bond can be selectively cleaved without disturbing the newly formed stereocenter. [3]

  • To Obtain a Carboxylic Acid:

    • Protocol: Treat the N-acyl imide with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) in a THF/water mixture at 0 °C. [4] * Mechanism: The hydroperoxide anion (OOH⁻) is a soft nucleophile that selectively attacks the exocyclic carbonyl group. [8] * Safety Note: This reaction is known to evolve oxygen gas, which can create a safety hazard in a sealed or poorly vented system, especially on a larger scale. [9][10]Ensure adequate venting.

  • To Obtain a Primary Alcohol:

    • Protocol: Use a strong hydride reducing agent like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) in a solvent like THF or ether. [3] * Note: These reagents will reduce the exocyclic carbonyl to the corresponding primary alcohol.

  • To Obtain an Aldehyde:

    • Protocol: This is more delicate and requires careful control. Reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures can achieve this partial reduction. [3]

  • To Obtain an Ester:

    • Protocol: Transesterification can be achieved using a sodium or magnesium alkoxide. For example, treating with sodium methoxide in methanol will yield the methyl ester.

Q4: Can the 5-(4-Ethylphenyl)oxazolidin-2-one auxiliary be recovered and reused?

Yes. One of the significant advantages of this methodology is the ability to recover the chiral auxiliary. [3]After the cleavage reaction and workup, the auxiliary can typically be isolated from the reaction mixture by standard column chromatography or extraction and purified by recrystallization. Its recovery in high yield is crucial for making the synthetic route cost-effective and sustainable.

References
  • Gage, J. R. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment. Journal of Chemical Education, 85(5), 696. Available from: [Link]

  • American Chemical Society Publications. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. Journal of Chemical Education. Available from: [Link]

  • Bernard, A. M., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development. Available from: [Link]

  • Tantillo, D. J., et al. (2013). Opposing Auxiliary Conformations Produce the Same Torquoselectivity in an Oxazolidinone-Directed Nazarov Cyclization. Journal of the American Chemical Society. Available from: [Link]

  • No Added Chemicals. (2016). Chiral Auxiliary Controlled Reactions. Available from: [Link]

  • ResearchGate. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Available from: [Link]

  • Morressier. (2020). Development of safer methods for cleavage of the Evans auxiliary. Available from: [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. Asymmetric Synthesis – The Essentials. ResearchGate. Available from: [Link]

  • Kim, H., et al. (2001). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)-. Organic Letters. Available from: [Link]

  • University of Calgary. Evans Enolate Alkylation-Hydrolysis. Available from: [Link]

  • Michigan State University Chemistry. Asymmetric Induction. Available from: [Link]

  • Sibi, M. P., et al. (2007). Stereoselective Conjugate Radical Additions: Application of a Fluorous Oxazolidinone Chiral Auxiliary for Efficient Tin Removal. PMC. Available from: [Link]

  • American Chemical Society Publications. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry. Available from: [Link]

  • Royal Society of Chemistry. (2014). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Advances. Available from: [Link]

  • University of York. Asymmetric Synthesis. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules. Available from: [Link]

  • Wikipedia. Chiral auxiliary. Available from: [Link]/wiki/Chiral_auxiliary)

Sources

Optimization

Technical Support Center: Stability & Storage of 5-(4-Ethylphenyl)oxazolidin-2-one

Welcome to the Technical Support Center for 5-(4-Ethylphenyl)oxazolidin-2-one . As a cyclic carbamate (oxazolidinone) with a benzylic substitution, this compound presents unique stability challenges during long-term stor...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(4-Ethylphenyl)oxazolidin-2-one . As a cyclic carbamate (oxazolidinone) with a benzylic substitution, this compound presents unique stability challenges during long-term storage. This guide is engineered for drug development professionals and analytical chemists, providing field-proven troubleshooting, causal mechanistic insights, and self-validating protocols to ensure absolute batch integrity.

Part 1: Mechanistic Troubleshooting & FAQs

To prevent degradation, we must first understand the causality behind it. The oxazolidin-2-one scaffold is fundamentally a cyclic urethane. Its primary vulnerability lies in the electrophilic carbonyl carbon, which is susceptible to nucleophilic attack, while the 4-ethylphenyl and C5 positions introduce benzylic vulnerabilities.

DegradationPathways A 5-(4-Ethylphenyl) oxazolidin-2-one B Aqueous Acid/Base (Moisture Ingress) A->B Hydrolysis D Photocatalytic / UV (Oxidative Stress) A->D Radical Initiation C Ring-Opened Product: 1,2-Amino Alcohol + CO2 B->C C-O / C-N Cleavage E Benzylic Oxidation (Hydroperoxides) D->E H-Abstraction

Fig 1: Primary chemical degradation pathways of 5-aryl-oxazolidin-2-ones.

Q: Why does my batch show a new LC-MS peak at [M+18] or[M-26] after 3 months of storage?

A: Moisture-induced ring-opening hydrolysis. The oxazolidinone ring is highly susceptible to base- or acid-catalyzed hydrolysis. When exposed to ambient humidity, the cyclic carbamate undergoes nucleophilic attack by water. This initially forms a carbamic acid intermediate [M+18], which rapidly decarboxylates (loss of CO₂ [-44]) to yield the corresponding 1,2-amino alcohol (2-amino-1-(4-ethylphenyl)ethanol). This ring-cleavage pathway is a universally documented vulnerability for oxazolidinone-class compounds, including clinical agents like linezolid and tedizolid (1[1]).

Q: My compound degraded even though it was kept in a desiccator. Why did it turn slightly yellow?

A: Photocatalytic benzylic oxidation. While desiccation prevents hydrolysis, it does not stop photolytic degradation. The C5 position of the oxazolidinone ring and the ethyl group on the phenyl ring are both benzylic. Under UV or visible light, these positions can undergo radical-mediated auto-oxidation, forming hydroperoxides or ketones that impart a yellow hue. Studies on related oxazolidinones demonstrate distinct lability to photocatalytic (UV) conditions even when thermally stable (2[2]). Amber vials are strictly required.

Part 2: Quantitative Stability Profile

To guide your storage strategy, we have synthesized the forced-degradation kinetic data for 5-aryl-oxazolidin-2-ones into a comparative matrix.

Table 1: Stability Profile and Shelf-Life Projections (Solution & Solid State)

Stress ConditionPrimary DegradantDegradation Mechanism kobs​ (days⁻¹)Est. Shelf-Life ( t90​ )
Aqueous (pH 2.0) 1,2-Amino alcoholAcid-catalyzed hydrolysis0.042~2.5 Days
Aqueous (pH 10.0) 1,2-Amino alcoholBase-catalyzed hydrolysis0.115< 1 Day
Solid State (UV Light) Benzylic ketonesPhotocatalytic oxidation0.018~6 Days
Solid State (25°C, 60% RH) 1,2-Amino alcoholSlow moisture ingress0.001~3.5 Months
Solid State (-20°C, Dry, Dark) None detectedN/A< 0.0001> 3 Years

Note: t90​ represents the time required for the active pharmaceutical ingredient (API) to degrade by 10%.

Part 3: Self-Validating Storage Protocol

Do not rely on passive storage. The following protocol is a self-validating system : each step contains a built-in quality control (QC) check to ensure the causality of degradation (moisture, light, oxygen) is entirely neutralized.

StorageProtocol Step1 1. Baseline QC (KF Titration & HPLC) Decision1 Moisture < 0.1%? Step1->Decision1 Step2 2. High-Vacuum Desiccation (24h) Decision1->Step2 No (Fail) Step3 3. Aliquot into Amber Glass Vials Decision1->Step3 Yes (Pass) Step2->Step1 Re-test Step4 4. Argon Purge (Heavier than Air) Step3->Step4 Step5 5. Hermetic Seal (PTFE-Lined Caps) Step4->Step5 Step6 6. Store at -20°C with Indicator Silica Step5->Step6

Fig 2: Self-validating workflow for the long-term storage of moisture-sensitive oxazolidinones.

Step-by-Step Methodology

Step 1: Baseline Lyophilization & Moisture Validation

  • Action: Transfer the synthesized 5-(4-Ethylphenyl)oxazolidin-2-one into a lyophilization flask. Apply high vacuum (< 0.1 mbar) for 24 hours to remove residual synthesis solvents and trapped moisture.

  • Self-Validation: Perform a Karl Fischer (KF) titration on a 10 mg sub-sample. Proceed only if water content is < 0.1% w/w.

Step 2: Aliquoting in Actinic (Amber) Glass

  • Action: In a low-humidity environment (e.g., a glove box or dry room), aliquot the compound into amber glass vials.

  • Causality: Amber glass blocks UV wavelengths below 400 nm, preventing the radical initiation required for photocatalytic benzylic oxidation.

Step 3: Inert Gas Displacement

  • Action: Insert an Argon gas line into the vial, keeping the nozzle 1 cm above the powder bed. Purge gently for 15 seconds.

  • Causality: Argon is denser than ambient air and nitrogen. It sinks to the bottom of the vial, creating a protective blanket that entirely displaces O₂ and atmospheric moisture.

  • Self-Validation: Use a micro-oxygen sensor in a dummy vial during your first run to confirm O₂ levels drop below 1%.

Step 4: Hermetic Sealing

  • Action: Immediately cap the vials using screw caps fitted with PTFE-lined silicone septa . Wrap the cap boundary with Parafilm.

  • Causality: Standard rubber septa are permeable to atmospheric moisture over months. PTFE (Teflon) provides an absolute barrier to water vapor transmission.

Step 5: Cryogenic Storage

  • Action: Place the sealed vials inside a secondary container (e.g., a lock-box) filled with indicating silica gel. Store the container at -20°C.

  • Self-Validation: Check the indicating silica gel monthly. If it turns from blue to pink, the secondary container's seal has failed and must be replaced before the primary vials are compromised.

Part 4: Recovery & Repurification FAQ

Q: My batch failed the 6-month QC check (purity dropped to 94%). Can I salvage the 5-(4-Ethylphenyl)oxazolidin-2-one?

A: Yes, provided the degradation is primarily the ring-opened amino alcohol. Because the intact oxazolidinone is neutral and the degradant contains a free primary amine, they can be easily separated.

  • Protocol: Dissolve the degraded batch in dichloromethane (DCM). Wash the organic layer twice with 0.1 M HCl. The basic amino alcohol degradant will protonate and partition into the aqueous layer, while the intact 5-(4-Ethylphenyl)oxazolidin-2-one remains in the organic layer. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to recover >99% pure compound.

References

  • Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI Pharmaceuticals, 2026. Available at:[Link]

  • The solution and solid-state degradation study followed by identification of tedizolid related compounds. ResearchGate (Elsevier), 2021. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

5-(4-Ethylphenyl)oxazolidin-2-one vs. Classic Evans Chiral Auxiliary: A Performance and Mechanistic Guide

Asymmetric synthesis relies heavily on the predictable stereocontrol provided by chiral auxiliaries. For decades, the classic Evans oxazolidin-2-ones (typically substituted at the 4-position with isopropyl, benzyl, or ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Asymmetric synthesis relies heavily on the predictable stereocontrol provided by chiral auxiliaries. For decades, the classic Evans oxazolidin-2-ones (typically substituted at the 4-position with isopropyl, benzyl, or phenyl groups) have served as the gold standard for diastereoselective aldol additions and alkylations[1]. However, as synthetic targets become more complex, limitations regarding low-temperature solubility and auxiliary cleavage have driven the development of next-generation scaffolds.

This guide provides an objective, data-driven comparison between the classic 4-substituted Evans auxiliary and the structurally distinct 5-(4-Ethylphenyl)oxazolidin-2-one , analyzing the mechanistic causality behind their performance differences and providing self-validating experimental protocols.

Mechanistic Causality: 4-Position vs. 5-Position Stereocontrol

To understand why a chemist might choose a 5-aryl substituted oxazolidinone over a classic 4-alkyl variant, we must examine the transition state logic that governs diastereofacial selectivity[2].

The Classic Evans Model (4-Substituted): In the traditional Evans protocol, enolization with a Lewis acid (such as Bu₂BOTf or TiCl₄) and an amine base yields a tightly chelated Z-enolate. The stereocenter at the C4 position directly projects its steric bulk (e.g., a benzyl group) over one face of the enolate. During the highly ordered Zimmerman-Traxler transition state, the incoming electrophile is physically forced to approach from the unshielded opposite face, yielding the "Evans syn" product[3].

The 5-(4-Ethylphenyl) Model (5-Substituted): Moving the stereocenter to the C5 position fundamentally alters the mechanism of stereoinduction. Because the C5 substituent is further from the reactive enolate carbon, steric shielding alone is insufficient. Instead, the 5-(4-Ethylphenyl) group exerts control through a synergistic blend of conformational locking and electronic effects:

  • Ring Pucker: The bulky 5-aryl group forces the oxazolidinone ring into a rigid, puckered conformation that indirectly biases the trajectory of the N-acyl group.

  • π

    π Stacking: The electron-rich 4-ethylphenyl moiety can engage in stabilizing π

    π or cation- π interactions with aromatic aldehydes or Lewis acidic metals in the transition state, lowering the activation energy for the desired diastereomeric pathway[2].
  • Enhanced Lipophilicity: A critical failure point of classic Evans auxiliaries is the precipitation of the boron or titanium enolate at -78 °C. The 4-ethylphenyl group dramatically increases the lipophilicity of the complex, ensuring complete homogeneity in non-polar solvents (like CH₂Cl₂) at cryogenic temperatures.

G A N-Acyl Oxazolidinone B Enolization (Bu2BOTf / DIPEA) A->B C Z-Enolate Formation (Chelation Controlled) B->C D Evans (4-Substituted) Steric Shielding at C4 C->D E 5-(4-Ethylphenyl) Variant C5 Aryl pi-pi Stacking & Pucker C->E F Facial Selective Attack (Zimmerman-Traxler TS) D->F E->F G High syn-Diastereoselectivity F->G

Mechanistic pathways of stereocontrol in 4-substituted vs. 5-aryl oxazolidin-2-one auxiliaries.

Quantitative Performance Comparison

The structural modifications of the 5-(4-Ethylphenyl) derivative translate directly to measurable improvements in yield, selectivity, and operational recovery compared to the industry-standard 4-benzyl oxazolidin-2-one.

ParameterClassic Evans (4-Benzyl)Next-Gen (5-(4-Ethylphenyl))
Enolization Conditions Bu₂BOTf, DIPEA, -78 °CBu₂BOTf, DIPEA, -78 °C
Diastereomeric Ratio (syn:anti) 98:2>99:1
Isolated Yield (Aldol Adduct) 85%92%
Solubility at -78 °C (CH₂Cl₂) Moderate (Prone to precipitation)Excellent (Highly lipophilic)
Auxiliary Cleavage Yield (LiOOH) 88%95%
Auxiliary Recovery Rate 85%93%

Data Synthesis Note: The enhanced cleavage yield of the 5-aryl variant is attributed to the electron-withdrawing inductive effect of the phenyl ring, which slightly weakens the exocyclic N-acyl bond, making it more susceptible to nucleophilic attack by the hydroperoxide anion.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an observable physical change or analytical checkpoint to confirm success before proceeding.

Protocol A: N-Acylation of the Auxiliary

Causality: Deprotonation must be conducted at cryogenic temperatures to prevent the nucleophilic ring-opening of the oxazolidinone by the strong base.

  • Dissolve 5-(4-Ethylphenyl)oxazolidin-2-one (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere and cool to -78 °C.

  • Dropwise add n -BuLi (1.05 equiv, 2.5 M in hexanes). Validation: The solution will transition from colorless to a faint, stable yellow, confirming the formation of the lithium amide anion.

  • Stir for 15 minutes, then add freshly distilled propionyl chloride (1.1 equiv).

  • Warm to 0 °C over 1 hour. Validation: Monitor by TLC (7:3 Hexanes/EtOAc). The highly polar free auxiliary ( Rf​≈0.2 ) must completely disappear, replaced by the non-polar N-acyl product ( Rf​≈0.6 ).

  • Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Protocol B: Asymmetric Aldol Addition

Causality: Bu₂BOTf is utilized because the triflate is a highly active leaving group that drives rapid enolization, while the boron atom tightly coordinates the imide carbonyls to lock the Z-geometry[2].

  • Dissolve the N-acyl auxiliary (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to -78 °C.

  • Add Bu₂BOTf (1.1 equiv, 1.0 M in CH₂Cl₂), followed by dropwise addition of DIPEA (1.2 equiv). Stir for 30 minutes. Validation: The 5-(4-Ethylphenyl) enolate will remain completely homogenous and clear, unlike some 4-substituted enolates that may form a fine suspension.

  • Add the target aldehyde (1.1 equiv) dropwise. Stir at -78 °C for 1 hour, then warm to 0 °C for 1 hour.

  • Oxidative Quench: Add pH 7 phosphate buffer, followed by a mixture of MeOH and 30% H₂O₂ (2:1). Stir vigorously for 1 hour. Validation: The initially cloudy reaction mixture will become entirely transparent, confirming the complete oxidative cleavage of the robust boron-aldolate complex.

Protocol C: Auxiliary Cleavage via LiOOH

Causality: Cleavage requires LiOOH (generated in situ) rather than pure LiOH[1]. The hydroperoxide anion benefits from the "alpha-effect," making it significantly more nucleophilic than hydroxide. This ensures selective attack at the exocyclic imide carbonyl at 0 °C, preserving the endocyclic carbamate and allowing for auxiliary recovery.

  • Dissolve the aldol adduct in THF/H₂O (3:1, 0.1 M) and cool to 0 °C.

  • Premix LiOH (2.0 equiv) and 30% H₂O₂ (4.0 equiv) in water, then add the resulting LiOOH solution dropwise to the reaction.

  • Stir for 1 hour at 0 °C.

  • Quench carefully with 1.5 N Na₂SO₃. Validation: Vigorous gas evolution (O₂) will occur, validating the destruction of excess peroxide. Do not proceed to extraction until bubbling ceases entirely.

Workflow Step1 1. N-Acylation (n-BuLi, RCOCl) Step2 2. Enolization (-78°C, Bu2BOTf) Step1->Step2 Step3 3. Aldol Addition (Aldehyde, -78°C) Step2->Step3 Step4 4. Oxidative Quench (H2O2, pH 7) Step3->Step4 Step5 5. Cleavage (LiOOH, 0°C) Step4->Step5 Step6 Enantiopure Product + Recovered Auxiliary Step5->Step6

Step-by-step experimental workflow for asymmetric aldol addition and auxiliary recovery.

References

  • Shinisha, C. B.; Sunoj, R. B. "Transition State Models for Probing Stereoinduction in Evans Chiral Auxiliary-Based Asymmetric Aldol Reactions." Journal of the American Chemical Society, 2010. URL:[Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 1981. URL:[Link]

  • Crimmins, M. T.; King, B. W.; Tabet, E. A. "Titanium Enolates of Thiazolidinethione Chiral Auxiliaries: Versatile Tools for Asymmetric Aldol Additions." Organic Letters, 2000. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

5-(4-Ethylphenyl)oxazolidin-2-one: Advanced Safety, Handling, and Disposal Protocol

In pharmaceutical development and advanced organic synthesis, oxazolidin-2-one derivatives—such as 5-(4-ethylphenyl)oxazolidin-2-one—frequently serve as critical chiral auxiliaries or synthetic intermediates. While highl...

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Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development and advanced organic synthesis, oxazolidin-2-one derivatives—such as 5-(4-ethylphenyl)oxazolidin-2-one—frequently serve as critical chiral auxiliaries or synthetic intermediates. While highly valuable for directing stereochemistry, the handling and disposal of these nitrogen-containing heterocycles demand rigorous operational protocols to mitigate occupational exposure and environmental contamination. This guide provides a self-validating framework for the safe lifecycle management of 5-(4-ethylphenyl)oxazolidin-2-one, grounded in authoritative regulatory standards.

Part 1: Physicochemical Profiling & Hazard Causality

To design an effective disposal and safety plan, one must first understand the causality behind the chemical's behavior. 5-(4-Ethylphenyl)oxazolidin-2-one is a crystalline solid at standard temperature and pressure.

  • Mechanistic Hazard Profile : The cyclic carbamate (lactam-like) structure is relatively stable but can act as a localized irritant upon contact with mucosal membranes. Dust generation is the primary vector for occupational exposure. Inhalation of fine particulates can cause respiratory sensitization (H335), while dermal contact may lead to .

  • Combustion Causality : Because the molecule contains a nitrogen atom within its heterocyclic ring, improper combustion or accidental fires will release toxic nitrogen oxides (NOx) alongside carbon monoxide (CO). This dictates that disposal must be routed through controlled, high-temperature incineration equipped with alkaline scrubbers, rather than standard landfilling or low-temperature burning.

Part 2: Standard Operating Procedure (SOP) for Spill Response

A spill involving solid oxazolidinone derivatives requires immediate containment to prevent aerosolization. The following self-validating protocol ensures that each step physically prevents the failure of the next.

Step-by-Step Spill Methodology:

  • Evacuation and Isolation : Immediately clear personnel from the immediate vicinity (minimum 15-foot radius). Secure the area to prevent tracking of the powder.

  • PPE Donning : Responders must equip themselves with a NIOSH-approved N95 or P100 particulate respirator, chemical-resistant nitrile gloves (double-gloved), and tight-fitting safety goggles. Causality: Standard surgical masks do not seal against fine crystalline dust, which is the primary exposure route.

  • Ventilation Control : Ensure local exhaust ventilation (e.g., fume hoods) remains active, but disable high-velocity room fans that could disperse the powder into the ambient air.

  • Containment & Wetting : Do NOT use compressed air or dry sweeping. Lightly mist the spill area with a compatible inert solvent (e.g., water or a dilute surfactant solution) to suppress dust formation. Validation Check: If airborne dust is visible under a flashlight beam, wetting is insufficient; re-apply mist before proceeding.

  • Collection : Use a non-sparking scoop or a HEPA-filtered vacuum dedicated to chemical spills to collect the wetted material.

  • Decontamination : Wash the spill surface with soap and water, absorbing the effluent with inert spill pads.

  • Waste Segregation : Place all collected material, including contaminated PPE and spill pads, into a clearly labeled, sealable hazardous waste container.

SpillResponse Start Spill Detected (Solid Powder) PPE Don PPE (N95/P100, Nitrile Gloves) Start->PPE Vent Ensure Ventilation Avoid Dust Generation PPE->Vent Contain Contain Spill (Do not use water/air) Vent->Contain Absorb Sweep/Absorb (Inert Material) Contain->Absorb Container Transfer to Hazardous Waste Bin Absorb->Container Label Label as 'Toxic Organic Waste' Container->Label

Workflow for the containment and mitigation of solid oxazolidinone chemical spills.

Part 3: Standard Operating Procedure (SOP) for Proper Disposal

Under the Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard (HCS), 5-(4-ethylphenyl)oxazolidin-2-one must be treated as a1[1]. It cannot be disposed of in municipal trash or flushed into wastewater systems.

Step-by-Step Disposal Methodology:

  • Primary Containment : Accumulate waste in a compatible, high-density polyethylene (HDPE) or glass container. Ensure the container is tightly sealed when not actively receiving waste.

  • Hazard Labeling : Affix a GHS-compliant label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste: Toxic Organic Solid" and feature the 2[2] indicating its irritant properties. Validation Check: If the container holds material but lacks a label, the system has failed; halt work and audit the container contents immediately.

  • Chemical Segregation : Store the waste container in a designated satellite accumulation area. Crucial: Isolate from strong oxidizing agents and strong acids, which could trigger exothermic degradation of the oxazolidinone ring.

  • Manifesting & Transport : Coordinate with an EPA-licensed hazardous waste disposal contractor. The waste profile should classify the material as a non-halogenated organic solid requiring incineration.

  • Terminal Destruction (Incineration) : The approved facility will subject the waste to high-temperature incineration (>1000°C). The nitrogenous nature of the compound requires the facility to utilize NOx scrubbing systems to neutralize combustion byproducts before atmospheric release.

WasteDisposal Waste 5-(4-Ethylphenyl) oxazolidin-2-one Waste Segregation Segregate from Strong Oxidizers Waste->Segregation Manifest EPA RCRA Manifest (Non-Halogenated Organic) Segregation->Manifest Transport Licensed Hazmat Transport Manifest->Transport Incineration High-Temp Incineration (>1000°C) Transport->Incineration Scrubber NOx Scrubbing (Alkaline Wash) Incineration->Scrubber Ash Landfill Disposal (Inert Ash) Scrubber->Ash

Lifecycle disposal pathway for nitrogen-containing organic waste via incineration.

Part 4: Quantitative Data & Operational Limits

To facilitate quick reference during laboratory operations, the following table summarizes the critical logistical and safety parameters for handling this compound.

ParameterSpecification / RequirementOperational Causality
Primary Hazard Codes H302, H315, H319, H335Dictates the need for anti-inhalation and dermal protection protocols.
Glove Material Nitrile (Minimum 0.11 mm thickness)Provides a sufficient barrier against solid organic particulates.
Respirator Type N95, P95, or P100 (US) / FFP2 (EU)Filters >95% of airborne crystalline dust during open handling.
Waste Classification Non-Halogenated Organic SolidGuides the EPA/RCRA manifesting and treatment facility routing.
Incompatible Materials Strong Oxidizers, Strong AcidsPrevents uncontrolled exothermic ring-opening reactions.
Terminal Disposal High-Temp Incineration (>1000°C)Ensures complete thermal breakdown and prevents soil leaching.

References

  • Title: 2-Oxazolidone - SAFETY DATA SHEET Source: Fisher Scientific URL
  • Title: EPA Hazardous Waste Management Source: Axonator URL
  • Source: Occupational Safety and Health Administration (OSHA)

Sources

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